[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl][2-methoxy-4-(methylsulfanyl)phenyl]methanone
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Overview
Description
[1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL][2-METHOXY-4-(METHYLSULFANYL)PHENYL]METHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline and benzyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL][2-METHOXY-4-(METHYLSULFANYL)PHENYL]METHANONE involves multiple steps, starting from readily available precursors. The key steps include:
Isomerization: Methyleugenol is then isomerized using potassium tertiary butoxide in dimethyl sulfoxide to yield methylisoeugenol.
Reduction: The aldehyde is reduced using sodium borohydride to produce 3,4-dimethoxybenzyl alcohol.
Acylation: Finally, the acylation reaction of 3,4-dimethoxyphenylacetic acid with resorcinol yields the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures during each reaction step to ensure high efficiency.
Catalyst Selection: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its biological activity by modulating enzyme functions and signaling pathways. The isoquinoline moiety is known to interact with various receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium .
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole .
Uniqueness
The uniqueness of [1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL][2-METHOXY-4-(METHYLSULFANYL)PHENYL]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H33NO6S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxy-4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C29H33NO6S/c1-32-24-10-7-18(14-26(24)34-3)13-23-22-17-28(36-5)27(35-4)15-19(22)11-12-30(23)29(31)21-9-8-20(37-6)16-25(21)33-2/h7-10,14-17,23H,11-13H2,1-6H3 |
InChI Key |
JPKKFYWHIJARDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)SC)OC)OC)OC)OC |
Origin of Product |
United States |
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